1-(Trifluoroacetyl)-1,4-cyclohexadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Trifluoroacetyl)-1,4-cyclohexadiene is an organofluorine compound characterized by the presence of a trifluoroacetyl group attached to a cyclohexadiene ring. This compound is notable for its unique chemical properties, which are influenced by the electron-withdrawing nature of the trifluoromethyl group. Organofluorine compounds, including those with trifluoromethyl groups, are widely studied due to their applications in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 1-(Trifluoroacetyl)-1,4-cyclohexadiene typically involves the introduction of the trifluoroacetyl group to a cyclohexadiene precursor. One common method is the reaction of cyclohexadiene with trifluoroacetic anhydride in the presence of a catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the acylation process . Industrial production methods may involve the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride .
Chemical Reactions Analysis
1-(Trifluoroacetyl)-1,4-cyclohexadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoroacetyl group to a trifluoromethyl group.
Substitution: The trifluoroacetyl group can be substituted with other functional groups using nucleophilic reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Trifluoroacetyl)-1,4-cyclohexadiene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organofluorine compounds.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its derivatives are explored for potential pharmaceutical applications, including as enzyme inhibitors and receptor modulators.
Industry: The compound is used in the development of advanced materials with unique properties, such as increased stability and reactivity
Mechanism of Action
The mechanism of action of 1-(Trifluoroacetyl)-1,4-cyclohexadiene involves its interaction with molecular targets through the trifluoroacetyl group. This group can form strong hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The electron-withdrawing nature of the trifluoromethyl group also affects the compound’s reactivity and stability, making it a valuable tool in various chemical and biological studies .
Comparison with Similar Compounds
1-(Trifluoroacetyl)-1,4-cyclohexadiene can be compared with other trifluoroacetyl-containing compounds, such as:
1-Trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles: These compounds are used as DNA-groove binders and have applications in cancer research.
Trifluoroacetone: Used in organic synthesis and as a reagent in various chemical reactions.
Trifluoroacetic acid: Widely used in organic chemistry for its strong acidity and as a solvent. The uniqueness of this compound lies in its cyclohexadiene ring, which provides additional reactivity and versatility compared to other trifluoroacetyl compounds.
Properties
Molecular Formula |
C8H7F3O |
---|---|
Molecular Weight |
176.14 g/mol |
IUPAC Name |
1-cyclohexa-1,4-dien-1-yl-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H7F3O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h1-2,5H,3-4H2 |
InChI Key |
WXRNCOBGAGXIOF-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC(=C1)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.